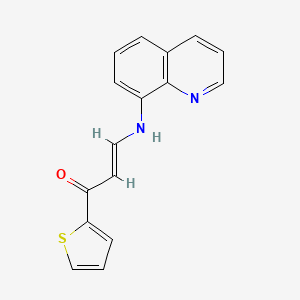
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one
説明
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and has been shown to have various biochemical and physiological effects.
作用機序
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes. By inhibiting PI3K, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one can induce cell cycle arrest, apoptosis, and autophagy.
Biochemical and Physiological Effects:
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one can modulate glucose metabolism and insulin signaling, making it a potential therapeutic target for diabetes and metabolic disorders.
実験室実験の利点と制限
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K pathway. However, it is important to note that 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one can also inhibit other kinases, including DNA-PK and mTOR. Additionally, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one has poor solubility in water, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one. One area of interest is the development of more potent and selective PI3K inhibitors. Additionally, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one has been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. Finally, the role of PI3K in various diseases, including diabetes and neurological disorders, is still not fully understood, and further research is needed to elucidate its role and potential therapeutic applications.
Conclusion:
In conclusion, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one is a valuable tool for studying the PI3K pathway and has many potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, future directions for research involving 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one have been identified, highlighting its potential as a therapeutic target for various diseases.
科学的研究の応用
3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one has been extensively used in scientific research as a tool to study the PI3K pathway. It has been shown to inhibit PI3K isoforms and has been used to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, and differentiation. Additionally, 3-(8-quinolinylamino)-1-(2-thienyl)-2-propen-1-one has been used in cancer research to study the role of PI3K in tumor growth and metastasis.
特性
IUPAC Name |
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-14(15-7-3-11-20-15)8-10-17-13-6-1-4-12-5-2-9-18-16(12)13/h1-11,17H/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIMGSCMTOBOFD-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC=CC(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/C=C/C(=O)C3=CC=CS3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(quinolin-8-ylamino)-1-thiophen-2-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)
![N'-[2-(allyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B3864611.png)
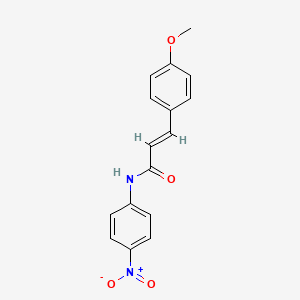
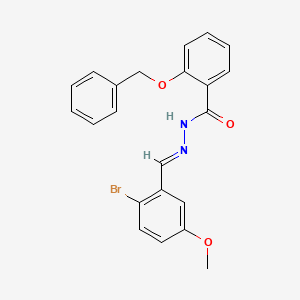

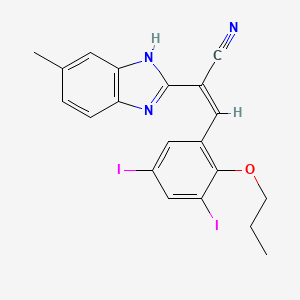
![1-(4-fluorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3864645.png)
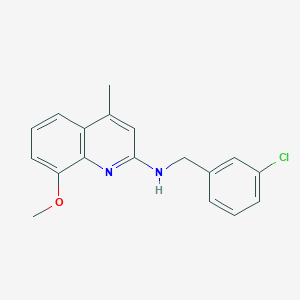
![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3864652.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864666.png)
![6-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3864674.png)